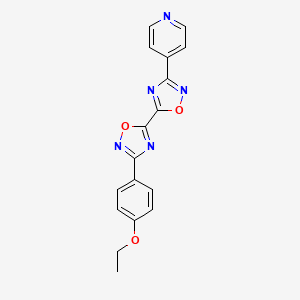

![molecular formula C18H16FN3S2 B2543960 6-Butyl-N-(4-Fluorbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amin CAS No. 862975-43-7](/img/structure/B2543960.png)

6-Butyl-N-(4-Fluorbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound with potential applications in various fields of research and industry. It belongs to the class of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor or cytotoxic drug molecules .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazole, einschließlich unserer Zielverbindung, haben antibakterielle Eigenschaften gezeigt. Forscher haben verschiedene Derivate mit Substituenten am Thiazolring synthetisiert. Diese Verbindungen zeigen grenzenlose antibakterielle Wirkungen, was sie zu vielversprechenden Kandidaten für die Bekämpfung bakterieller Infektionen macht .

Antifungale Wirkung

Die gleiche Klasse von Verbindungen zeigt auch antifungale Aktivität. Durch Modifizieren der Substituenten an bestimmten Positionen am Thiazolring haben Wissenschaftler Derivate entwickelt, die das Wachstum und die Proliferation von Pilzen effektiv hemmen .

Entzündungshemmende Wirkungen

Thiazole können als entzündungshemmende Mittel wirken. Einige synthetisierte Derivate zeigen eine vergleichbare entzündungshemmende Aktivität wie Standardmedikamente wie Ibuprofen. Diese Verbindungen könnten vielversprechend für die Behandlung von entzündlichen Erkrankungen sein .

Antitumor- und zytotoxische Eigenschaften

Bestimmte 2,4-disubstituierte Thiazole haben potente Antitumorwirkungen gezeigt. Zum Beispiel zeigte eine Verbindung mit einer [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazidstruktur eine signifikante Zytotoxizität gegenüber Prostatakrebszellen .

Antidiabetisches Potenzial

Obwohl weitere Forschung erforderlich ist, wurden Thiazole auf ihre antidiabetischen Eigenschaften untersucht. Die spezifischen Auswirkungen unserer Verbindung auf den Glukosestoffwechsel und die Insulinsensitivität bedürfen der Untersuchung .

Antioxidative Aktivität

Thiazole können als Antioxidantien wirken und Zellen vor oxidativem Schaden schützen. Ihr Potenzial, freie Radikale abzufangen und die Zellgesundheit zu erhalten, ist ein spannendes Forschungsgebiet .

Zusammenfassend lässt sich sagen, dass 6-Butyl-N-(4-Fluorbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amin vielversprechend in verschiedenen Bereichen ist, von antibakteriellen und antifungalischen Anwendungen bis hin zu potenziellen entzündungshemmenden und antitumorigen Wirkungen. Weitere Forschung wird zusätzliche einzigartige Anwendungen aufdecken und unser Verständnis dieser faszinierenden Verbindung verbessern . Wenn Sie weitere Informationen benötigen oder andere Fragen haben, zögern Sie bitte nicht zu fragen! 😊

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting on a variety of targets .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Thiazole derivatives have been reported to affect various pathways, leading to downstream effects .

Pharmacokinetics

Thiazole derivatives, in general, have been reported to have diverse pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibits significant biochemical properties that make it a valuable compound in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses . The compound’s ability to interact with multiple biomolecules highlights its potential as a therapeutic agent.

Cellular Effects

The effects of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . Furthermore, the compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . These effects underscore its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with DNA, causing structural changes that lead to the activation of apoptotic pathways . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been studied over time. The compound exhibits stability under various conditions, maintaining its activity for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and spleen . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

Eigenschaften

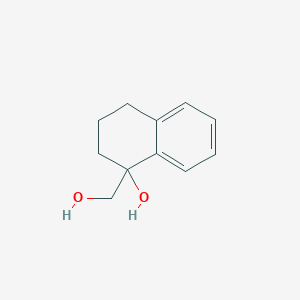

IUPAC Name |

N-(6-butyl-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3S2/c1-2-3-5-11-8-9-13-15(10-11)24-17(20-13)22-18-21-16-12(19)6-4-7-14(16)23-18/h4,6-10H,2-3,5H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIXOJPXDGSIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/no-structure.png)

![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)

![1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2543885.png)

![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)

![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)